Tocinoic acid

Descripción general

Descripción

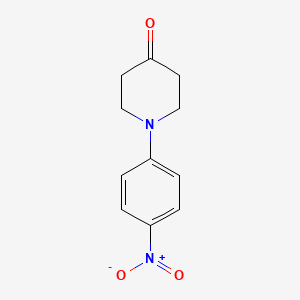

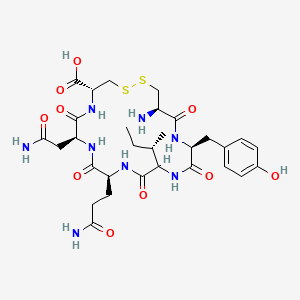

Tocinoic acid , also known as [Ile3]-Pressinoic acid , is an intriguing compound with diverse applications. It is an oxytocin receptor antagonist and has been studied for its effects on oxytocin and 5-HT1A receptors in the context of prosocial effects induced by 3,4-methylenedioxymethamphetamine (MDMA) , commonly known as ecstasy . Additionally, Tocinoic acid serves as a test compound to investigate whether the release of protein disulfide isomerase activity is stimulated by activated platelets .

Molecular Structure Analysis

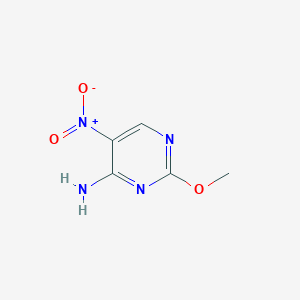

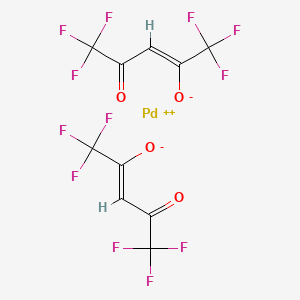

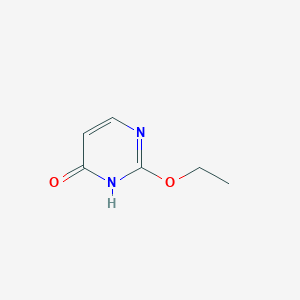

Tocinoic acid’s molecular formula is C30H44N8O10S2 , and its molecular weight is approximately 740.85 g/mol . The compound contains a ring structure similar to oxytocin, which plays a crucial role in its biological activity.

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

1. Inhibition of Oxytocin

Tocinoic acid analogs, specifically derivatives with penicillamine, have been shown to inhibit the uterine activity of oxytocin. Studies on compounds like [1-beta-mercaptopropionic acid, 6-penicillamine] tocinoic acid (dPen6TA) and [1-beta, beta-dimethyl-beta-mercaptopropionic acid, 6-penicillamine] tocinoic acid (dPen1Pen6TA) indicate their potential as strong inhibitors of oxytocin's uterine activity, with the former acting as a mild agonist (Roy et al., 2009).

2. Carcinogenic Mechanisms

Tocinoic acid derivatives have been evaluated in the context of carcinogenic mechanisms, particularly in studies looking at nuclear receptor activation. The International Agency for Research on Cancer (IARC) included high-throughput screening data from the ToxCast program in their evaluations, which can be relevant for understanding the impact of tocinoic acid derivatives on carcinogenic processes (Chiu et al., 2018).

3. Lipid Characteristics in Food Processing

While not directly related to tocinoic acid, studies on lipid characteristics during the manufacturing process of food products like dry-cured Tocino provide insight into the biochemical processes involving similar compounds. These studies explore the impact of processing conditions on the composition and quality of food products, which can be indirectly relevant to understanding the behavior of tocinoic acid derivatives (Méndez-Cid et al., 2016).

4. Anticancer Potential

Research on tocinoic acid derivatives has also looked into their anticancer potential. For instance, gallic acid, a polyphenol, has been found to exhibit strong anticancer properties in various studies, which could provide a basis for exploring similar properties in tocinoic acid derivatives (Verma et al., 2013).

Propiedades

IUPAC Name |

(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44N8O10S2/c1-3-14(2)24-29(46)34-18(8-9-22(32)40)26(43)36-20(11-23(33)41)27(44)37-21(30(47)48)13-50-49-12-17(31)25(42)35-19(28(45)38-24)10-15-4-6-16(39)7-5-15/h4-7,14,17-21,24,39H,3,8-13,31H2,1-2H3,(H2,32,40)(H2,33,41)(H,34,46)(H,35,42)(H,36,43)(H,37,44)(H,38,45)(H,47,48)/t14-,17-,18-,19-,20-,21-,24?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRWUGOBSKHPTA-LYZHYIKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)O)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)O)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44N8O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40955883 | |

| Record name | 19-Amino-13-(butan-2-yl)-6,9,12,15,18-pentahydroxy-7-(2-hydroxy-2-iminoethyl)-10-(3-hydroxy-3-iminopropyl)-16-[(4-hydroxyphenyl)methyl]-1,2-dithia-5,8,11,14,17-pentaazacycloicosa-5,8,11,14,17-pentaene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

740.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tocinoic acid | |

CAS RN |

34330-23-9 | |

| Record name | Tocinoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034330239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19-Amino-13-(butan-2-yl)-6,9,12,15,18-pentahydroxy-7-(2-hydroxy-2-iminoethyl)-10-(3-hydroxy-3-iminopropyl)-16-[(4-hydroxyphenyl)methyl]-1,2-dithia-5,8,11,14,17-pentaazacycloicosa-5,8,11,14,17-pentaene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.